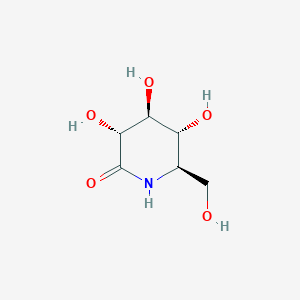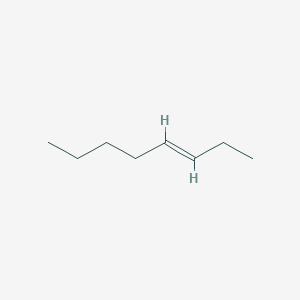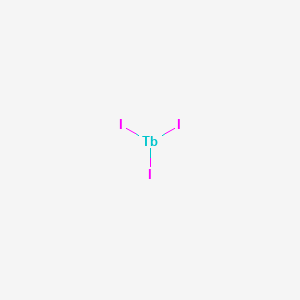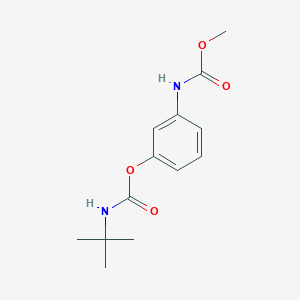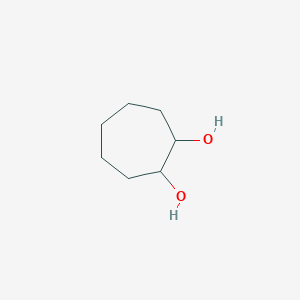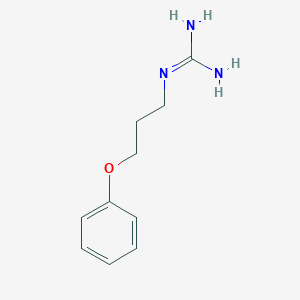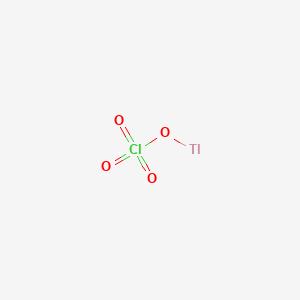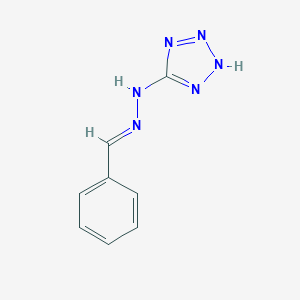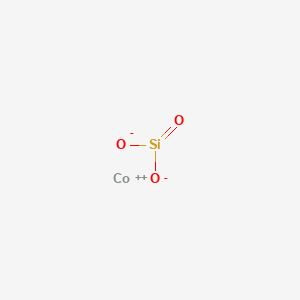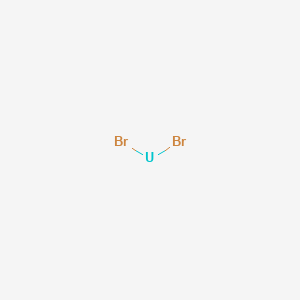
Uranium dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uranium dibromide, also known as UBr2, is a chemical compound composed of uranium and bromine. It is a yellow-green crystalline solid that is highly reactive and can be used in various scientific research applications.
Wirkmechanismus
Uranium dibromide has a unique mechanism of action, which involves its ability to undergo redox reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions. Its ability to undergo redox reactions makes it useful in various scientific research applications.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of uranium dibromide. However, it is known to be highly reactive and can cause severe burns and tissue damage upon contact with skin and eyes. It is also toxic if ingested or inhaled and can cause respiratory and gastrointestinal problems.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using uranium dibromide in lab experiments is its ability to undergo redox reactions, which makes it useful in various organic synthesis reactions. Additionally, it can be used in the preparation of other uranium compounds and metals. However, its highly reactive nature and toxicity make it challenging to handle and require special precautions to ensure safety.
Zukünftige Richtungen
There are several future directions for the use of uranium dibromide in scientific research. One area of interest is its use in the synthesis of novel uranium compounds with unique properties. Additionally, its ability to undergo redox reactions makes it a potential catalyst for various organic synthesis reactions. Further research is needed to explore its potential in these areas and to develop safer handling and disposal methods for the compound.
Conclusion:
In conclusion, uranium dibromide is a highly reactive and useful compound in various scientific research applications. Its ability to undergo redox reactions makes it useful in organic synthesis reactions, and it can be used in the preparation of other uranium compounds and metals. However, its toxicity and highly reactive nature require special precautions for safe handling. Further research is needed to explore its potential in novel compound synthesis and catalysis and to develop safer handling and disposal methods.
Synthesemethoden
Uranium dibromide can be synthesized by reacting uranium metal with bromine gas in a sealed tube at a high temperature. The reaction produces Uranium dibromide as a yellow-green crystalline solid. Another method of synthesis involves the reaction of uranium tetrachloride with hydrogen bromide gas in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
Uranium dibromide has various scientific research applications, including its use as a catalyst in organic synthesis reactions. It can also be used in the synthesis of other uranium compounds, such as uranium tetrafluoride and uranium tetrachloride. Additionally, it can be used in the preparation of uranium metal and uranium alloys.
Eigenschaften
CAS-Nummer |
13775-13-8 |
|---|---|
Produktname |
Uranium dibromide |
Molekularformel |
UBr2 Br2U |
Molekulargewicht |
397.84 g/mol |
IUPAC-Name |
dibromouranium |
InChI |
InChI=1S/2BrH.U/h2*1H;/q;;+2/p-2 |
InChI-Schlüssel |
DYVCBPGJMQHHIW-UHFFFAOYSA-L |
SMILES |
Br[U]Br |
Kanonische SMILES |
Br[U]Br |
Andere CAS-Nummern |
13775-13-8 |
Synonyme |
dibromouranium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



